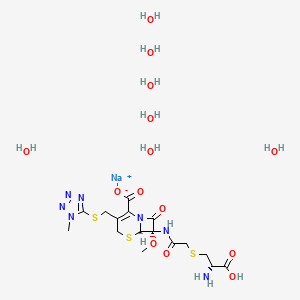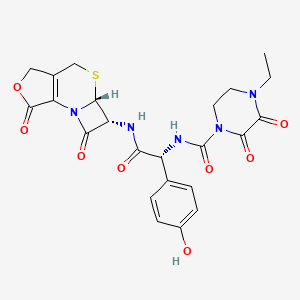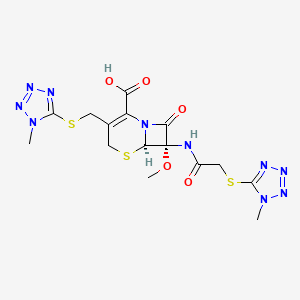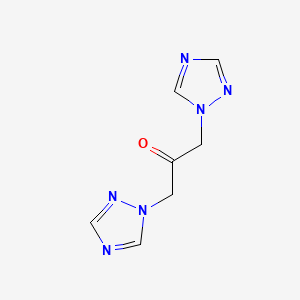
イトラコナゾール不純物B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
An isomer of Itraconazole.
科学的研究の応用
臨床薬物動態
イトラコナゾール不純物B: は、イトラコナゾールとその代謝物の薬物動態プロファイリングにおいて重要な役割を果たします。ある研究では、イトラコナゾールとその代謝物、特に主要な不純物であるN-デスアルキルイトラコナゾール(ND-ITZ)を同時に定量する方法が開発されました。 この方法は、特に免疫不全患者におけるヒト体内での薬物の挙動を理解するために不可欠です {svg_1}.
抗真菌効果
This compoundの存在は、イトラコナゾールの抗真菌効果に影響を与える可能性があります。 イトラコナゾールの不純物プロファイルを研究することは、不純物が薬物の性能に影響を与える可能性があるため、抗真菌治療の治療効果と安全性を確保するのに役立ちます {svg_2}.
製剤安定性
製剤において、イトラコナゾールの安定性は、不純物によって損なわれる可能性があります。 This compoundを分析することは、薬物が有効期限を通じて効果を維持することを保証するために、安定した医薬品製剤の開発に不可欠です {svg_3}.
治療薬モニタリング
治療薬モニタリング(TDM)は、個々の投与量レジメンを最適化するためにThis compoundが測定される重要なアプリケーションです。 この不純物を正確に測定することで、血液中の所望の薬物濃度を達成するために投与量を調整することができ、イトラコナゾールなどの狭い治療域の薬物では特に重要です {svg_4}.
クロマトグラフィー法の最適化
This compound: は、クロマトグラフィー法の最適化におけるマーカーとして使用されます。 イトラコナゾールとその不純物を検出するための迅速で正確な分析方法を開発することは、医薬品製造における品質管理に不可欠です {svg_5}.
薬物相互作用の研究
This compoundの研究は、特にシトクロムP450酵素系を介した薬物相互作用の研究において重要です。 これらの相互作用を理解することは、イトラコナゾールを他の薬物と併用した場合に起こりうる副作用を予測および管理するために重要です {svg_6}.
作用機序
Target of Action
Itraconazole Impurity B, like Itraconazole, primarily targets the fungal cytochrome P450 enzyme 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
The mode of action of Itraconazole Impurity B involves the inhibition of the 14α-demethylase enzyme . The azole nitrogen atoms in the chemical structure of Itraconazole form a complex with the active site, or the haem iron, of the enzyme . This interaction inhibits the enzyme’s function, preventing the conversion of lanosterol to ergosterol . This disruption in ergosterol synthesis results in an accumulation of 14α-methyl sterols, which are toxic to the fungal cell and lead to alterations in the fungal cell membrane .
Biochemical Pathways
The primary biochemical pathway affected by Itraconazole Impurity B is the ergosterol biosynthesis pathway . By inhibiting the 14α-demethylase enzyme, the compound disrupts the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an increase in 14α-methyl sterols, causing toxicity and alterations in the fungal cell membrane .
Pharmacokinetics
Itraconazole is well-absorbed and highly protein-bound, with a reported elimination half-life of 20 hours . It is metabolized by cytochrome P450 3A4 to several metabolites, including hydroxy-itraconazole, which also has antifungal activity
Result of Action
The result of Itraconazole Impurity B’s action is the disruption of fungal cell membrane integrity due to the alteration in the composition of sterols . This disruption can lead to the leakage of cellular contents and ultimately cell death .
Action Environment
The action of Itraconazole Impurity B can be influenced by various environmental factors. For instance, the pH level can affect the solubility and absorption of the compound . Additionally, the presence of food can enhance the absorption of Itraconazole, potentially influencing the bioavailability of Itraconazole Impurity B . .
生化学分析
Biochemical Properties
Itraconazole Impurity B, like Itraconazole, is likely to interact with various enzymes and proteins. Itraconazole is known to inhibit the biosynthesis of ergosterol, a major component of the cell membrane of yeast and fungal cells . It’s plausible that Itraconazole Impurity B may have similar interactions, but specific studies are needed to confirm this.
Cellular Effects
Given its structural similarity to Itraconazole, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Itraconazole works by inhibiting the enzyme responsible for the production of ergosterol
Metabolic Pathways
Itraconazole is metabolized to several metabolites, including hydroxy-itraconazole, by cytochrome P450 3A4
特性
CAS番号 |
854372-77-3 |
|---|---|
分子式 |
C35H38Cl2N8O4 |
分子量 |
705.6 g/mol |
IUPAC名 |
2-butan-2-yl-4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)42-14-16-43(17-15-42)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-41-22-38-39-23-41)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m1/s1 |
InChIキー |
VRJGLVXBWFZNCZ-AVQIMAJZSA-N |
SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NN=C6)C7=C(C=C(C=C7)Cl)Cl |
異性体SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NN=C6)C7=C(C=C(C=C7)Cl)Cl |
正規SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NN=C6)C7=C(C=C(C=C7)Cl)Cl |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
4-[4-[4-[4-[[cis-2-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one ; Itraconazole N4-Isomer ; (1,2,4-Triazol-4-yl) Itraconazole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










